molecular formula C32H37N7O5 B194506 去乙基达比加群酯 CAS No. 212321-78-3

去乙基达比加群酯

货号: B194506
CAS 编号: 212321-78-3
分子量: 599.7 g/mol
InChI 键: UGEWTLXHMYKLCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

去乙基达比加群酯是达比加群酯乙酯的衍生物,达比加群酯乙酯是达比加群酯的前药,达比加群酯是一种直接凝血酶抑制剂。 达比加群酯乙酯广泛用作抗凝剂,用于预防和治疗血栓栓塞疾病,如心房颤动和深静脉血栓形成 . 去乙基达比加群酯是达比加群酯乙酯在体内生物转化过程中形成的中间代谢产物 .

科学研究应用

Anticoagulant Activity

This compound is structurally related to Dabigatran Etexilate , a well-known anticoagulant. The similarity in their chemical structures suggests potential use in developing new anticoagulant drugs that could offer improved efficacy or reduced side effects compared to existing therapies. Research indicates that such compounds can effectively inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing thrombus formation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound, particularly against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain derivatives exhibit significant antiproliferative effects, with IC50 values ranging from 1.9 to 7.52 μg/mL, suggesting their capacity to inhibit cancer cell growth effectively .

Case Study 1: Anticancer Activity

A series of synthesized compounds based on the benzimidazole framework were tested against human cancer cell lines. The results indicated that modifications to the benzimidazole moiety enhanced cytotoxicity, providing insights into structure-activity relationships (SAR) that can guide future drug development .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-73.5
Compound CHCT-1167.52

Case Study 2: Synthesis and Biological Evaluation

Research focusing on the synthesis of related compounds through chemoselective reactions demonstrated that these derivatives possess varying degrees of biological activity, emphasizing the importance of functional group positioning and molecular conformation in determining efficacy against specific targets .

准备方法

合成路线和反应条件: 去乙基达比加群酯的合成涉及多个步骤,从溴苯开始。 该过程包括硝化、氰化、Pinner反应、酯化、还原和烷基化 . 详细步骤如下:

    硝化: 溴苯被硝化生成硝基溴苯。

    氰化: 硝基被转化为氰基。

    Pinner反应: 氰基被转化为亚氨基醚。

    酯化: 亚氨基醚进行酯化反应生成酯。

    还原: 酯被还原生成醇。

    烷基化: 醇被烷基化生成去乙基达比加群酯.

工业生产方法: 去乙基达比加群酯的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 连续流反应器和自动化系统的使用有助于扩大生产规模 .

化学反应分析

反应类型: 去乙基达比加群酯经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括各种中间体,这些中间体被进一步加工以获得去乙基达比加群酯 .

相似化合物的比较

Uniqueness: Desethyl Dabigatran Etexilate is unique due to its specific metabolic pathway and its role as an intermediate metabolite of Dabigatran Etexilate. Unlike other anticoagulants, it specifically targets thrombin, providing a different mechanism of action compared to factor Xa inhibitors .

生物活性

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, commonly referred to as a derivative of dabigatran, is a compound that exhibits significant biological activity, particularly as an anticoagulant. This article explores its biological mechanisms, efficacy in clinical applications, and relevant research findings.

  • IUPAC Name : Ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
  • Molecular Formula : C34H41N7O5
  • Molecular Weight : 627.7 g/mol
  • CAS Number : 211915-06-9

The compound acts primarily as a thrombin inhibitor , which is crucial for preventing thrombus formation in various clinical settings. It functions by inhibiting the enzymatic activity of thrombin, thereby reducing the risk of stroke and systemic embolism in patients with conditions such as non-valvular atrial fibrillation (NVAF) .

Biological Activity and Efficacy

Research indicates that the compound exhibits potent anticoagulant properties. Its efficacy has been evaluated in several studies:

  • Anticoagulation Studies :
    • A study demonstrated that dabigatran etexilate, the prodrug form of this compound, significantly reduces the incidence of stroke in patients with NVAF compared to traditional anticoagulants like warfarin .
    • Clinical trials have shown that it effectively prevents deep vein thrombosis (DVT) and pulmonary embolism (PE), with a favorable safety profile .
  • Pharmacodynamics :
    • The compound's pharmacokinetics suggest rapid absorption and significant bioavailability, making it effective for acute treatment scenarios .
  • Predictive Modeling :
    • Recent research has utilized phenotypic profiling to enhance predictions regarding the compound's bioactivity, indicating a strong correlation between chemical structure and biological effects .

Case Studies

Several case studies provide insights into the clinical application of this compound:

  • Case Study 1 : A 75-year-old patient with NVAF was treated with dabigatran etexilate. The patient showed a marked reduction in thromboembolic events over a 12-month follow-up period.
  • Case Study 2 : In patients undergoing orthopedic surgery, administration of the compound resulted in lower rates of DVT compared to those receiving standard care .

Data Table: Clinical Efficacy Comparison

Study TypeOutcome MeasureDabigatran EtexilateWarfarin
Stroke PreventionIncidence Rate (%)1.72.4
DVT PreventionIncidence Rate (%)0.61.0
Major Bleeding EventsIncidence Rate (%)0.30.7
Patient SatisfactionScale (1-10)8.56.0

属性

IUPAC Name

3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEWTLXHMYKLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212321-78-3
Record name BIBR-1087SE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran etexilate acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 3
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 4
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 5
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。